molecular formula C8H12O2 B3198578 (E)-oct-4-ene-3,6-dione CAS No. 101567-53-7

(E)-oct-4-ene-3,6-dione

Cat. No.: B3198578
CAS No.: 101567-53-7
M. Wt: 140.18 g/mol
InChI Key: GDUNUVQVVHHADI-AATRIKPKSA-N
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Description

(E)-oct-4-ene-3,6-dione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Diels-Alder Reactions

(E)-oct-4-ene-3,6-dione is used in Diels-Alder reactions. For instance, its reaction with cyclopentadiene yields endo-adducts, illustrating its utility in synthesizing complex organic structures. This process is crucial in organic synthesis, especially in the construction of cyclic compounds (Camps, Castañé, Feliz, & Figueredo, 1984).

Steroid Synthesis

In steroid chemistry, this compound is pivotal in creating 4-ene-3,6-dione functionalized steroids. These steroids find applications in natural product chemistry and as intermediates in various synthetic routes. An efficient method to synthesize these steroids from steroidal 5-en-3β-ols has been reported, highlighting the compound's role in steroid modification (Hunter & Priest, 2006).

Corrosion Inhibition

This compound and its derivatives also exhibit potential in corrosion inhibition. Specifically, derivatives like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione show effectiveness in protecting mild steel in acidic conditions. This application is significant in materials chemistry, particularly in protecting industrial materials against corrosion (Chafiq et al., 2020).

Photodestruction Studies

The compound's behavior under photodestruction conditions is another area of interest. Studies on related compounds like bicyclo[2.2.2]oct-2-ene-5,7-dione help understand the photochemical properties and reactions of organic compounds, which is crucial in fields like photochemistry and materials science (Schippers & Dekkers, 1982).

Properties

IUPAC Name

(E)-oct-4-ene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNUVQVVHHADI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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